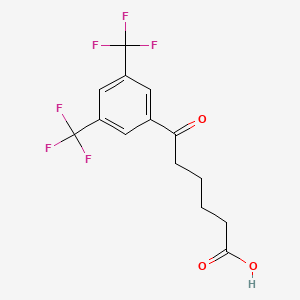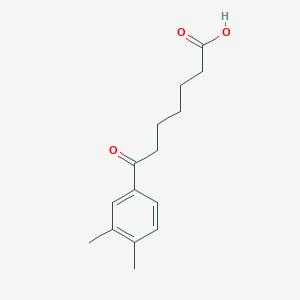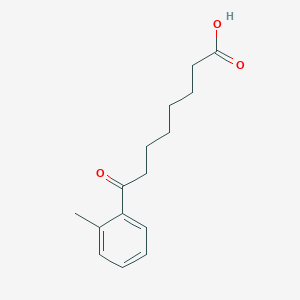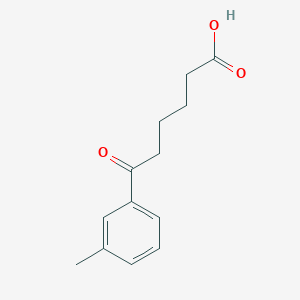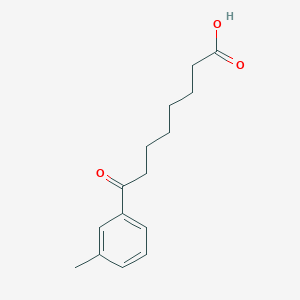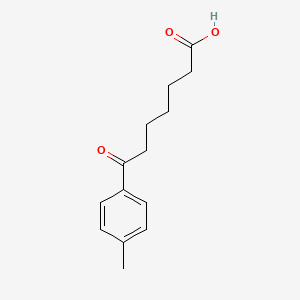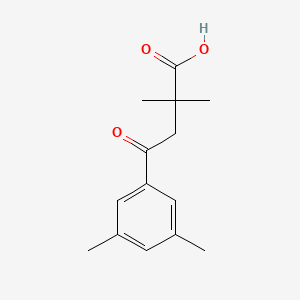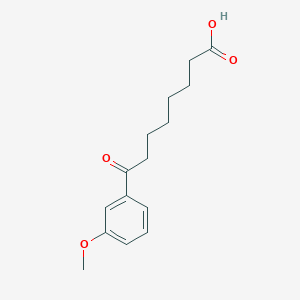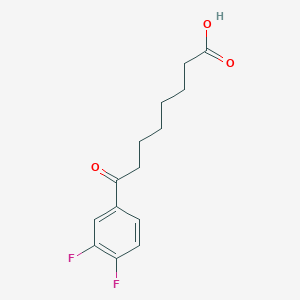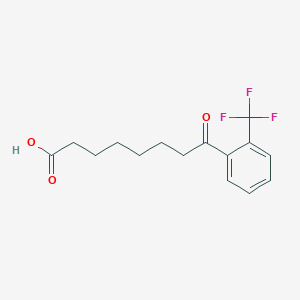
8-Oxo-8-(2-trifluoromethylphenyl)octanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Oxo-8-(2-trifluoromethylphenyl)octanoic acid is a chemical compound with the molecular formula C15H17F3O3 . It is used for research and development .
Molecular Structure Analysis
The molecular structure of this compound consists of 15 carbon atoms, 17 hydrogen atoms, 3 fluorine atoms, and 3 oxygen atoms . The exact structure can be found in databases like PubChem and ChemSpider .Chemical Reactions Analysis
Specific chemical reactions involving this compound are not detailed in the available resources. More research may be needed to fully understand its reactivity .Physical And Chemical Properties Analysis
This compound has a molecular weight of 302.28900 and a density of 1.218g/cm3 . Its boiling point is 420.1ºC at 760 mmHg . More detailed physical and chemical properties can be found in databases like PubChem and Chemsrc .Applications De Recherche Scientifique
Biomedical Applications : Copolyesters of 8-(3-hydroxyphenyl)octanoic acid and 4-hydroxybenzoic acid or its brominated derivative have been synthesized for potential biomedical applications. These polymers, with hydrolytically degradable aliphatic carbonyl groups and better crystallinity compared to poly(hydroxyalkanoate)s, exhibit interesting properties, including a birefringent melt with opalescence and worm-like texture of a nematic phase, making them suitable for specific biomedical uses (Abraham, Prasad, Pillai & Ravindranathan, 2002).
Thermal Properties in Polymer Synthesis : Research on the thermal alteration of cyclic fatty acids, like methyl 8-[2-(cis-pent-2'-enyl)-3-oxo-cis-cyclopent-4-enyl] octanoate, has shed light on the thermal behavior of these compounds, which is crucial in understanding their stability and usability in polymer synthesis (Vick, Zimmerman & Weisleder, 1979).
Liquid Crystalline Behavior : The study of 8-[4′-propoxy (1,1-biphenyl)-yloxy]-octanoic acid highlights its thermotropic liquid crystalline behavior, which is significant for applications in liquid crystal displays and other related technologies. The research details the synthesis and characterization of this compound, emphasizing its phase transition and liquid crystalline properties (Cai Li, 2009).
Environmental Biotechnology : The biotransformation of 8:2 fluorotelomer alcohol to perfluorocarboxylic acids, including perfluorooctanoic acid, in soil and by soil bacteria, has been studied. This research is vital in understanding the environmental fate and biodegradation of fluorotelomer-based compounds, with implications for pollution control and environmental remediation (Liu, Lee, Nies, Nakatsu & Turcot, 2007).
Bio-Lubricant Production : Research into the synthesis of dioxo-dioxane and dioxo-dioxepane ethyl oleate derivatives as bio-lubricant base stocks is significant. This study shows the potential of using derivatives of octanoic acid in producing environmentally friendly lubricants with properties comparable to commercial lubricants (Wahyuningsih & Kurniawan, 2020).
Mécanisme D'action
Safety and Hazards
Safety data sheets indicate that 8-Oxo-8-(2-trifluoromethylphenyl)octanoic acid should be handled with care. Precautions include avoiding contact with skin and eyes, not breathing dust/fume/gas/mist/vapours/spray, and using only in well-ventilated areas . More detailed safety information can be found in the provided safety data sheet .
Propriétés
IUPAC Name |
8-oxo-8-[2-(trifluoromethyl)phenyl]octanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17F3O3/c16-15(17,18)12-8-6-5-7-11(12)13(19)9-3-1-2-4-10-14(20)21/h5-8H,1-4,9-10H2,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHMJOXYUWMHCHH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)CCCCCCC(=O)O)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17F3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10645406 |
Source


|
| Record name | 8-Oxo-8-[2-(trifluoromethyl)phenyl]octanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10645406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
898791-04-3 |
Source


|
| Record name | 8-Oxo-8-[2-(trifluoromethyl)phenyl]octanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10645406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

